N-(cyclopropylmethyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide
Description
N-(cyclopropylmethyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropylmethyl group attached to an acetamide moiety, which is further linked to a 3,4-dimethyl-5-oxo-1,2,4-triazole ring.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-7-12-14(10(16)13(7)2)6-9(15)11-5-8-3-4-8/h8H,3-6H2,1-2H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJFXHJZMFODEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC(=O)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: The starting materials, such as cyclopropylmethylamine and 3,4-dimethyl-5-oxo-1,2,4-triazole, can be reacted under specific conditions to form the desired compound.
Amide Bond Formation: The reaction between an appropriate carboxylic acid derivative and cyclopropylmethylamine can lead to the formation of the amide bond in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the cyclopropylmethyl group, leading to the formation of cyclopropylmethylamine oxide.
Reduction: Reduction reactions can be performed to reduce the triazole ring or other functional groups present in the compound.
Substitution Reactions: Nucleophilic substitution reactions can occur at the amide bond, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Cyclopropylmethylamine oxide
Reduction Products: Reduced forms of the triazole ring or other functional groups
Substitution Products: Various amide derivatives
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It can serve as a tool in biological studies, such as enzyme inhibition assays or as a probe in molecular biology research. Medicine: Industry: Use in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism by which N-(cyclopropylmethyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-2-(5-oxo-1,2,4-triazol-1-yl)acetamide: Similar structure but lacks the methyl groups on the triazole ring.
N-(cyclopropylmethyl)-2-(3,4,5-trimethyl-1,2,4-triazol-1-yl)acetamide: Additional methyl group on the triazole ring.
N-(cyclopropylmethyl)-2-(3,4-dimethyl-1,2,4-triazol-1-yl)acetamide: Lacks the oxo group on the triazole ring.
Uniqueness: The presence of the oxo group and the specific placement of methyl groups on the triazole ring make N-(cyclopropylmethyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide unique compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
